5α-Cyprinol Sulfate: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Interactions
5α-Cyprinol Sulfate: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
5α-Cyprinol sulfate, a C₂₇ bile salt, is a significant bioactive molecule predominantly found in cyprinid fish. Initially identified as the toxic agent responsible for carp bile poisoning, it has since been recognized for its crucial physiological roles, including acting as a digestive detergent in fish and as a potent kairomone in aquatic ecosystems. This technical guide provides an in-depth overview of the discovery, isolation, and biological signaling pathways of 5α-cyprinol sulfate. Detailed experimental protocols for its extraction, purification, and characterization are presented, alongside a summary of its physicochemical properties. Furthermore, this document elucidates its interaction with key biological targets, namely the Farnesoid X Receptor (FXR) and the apical sodium-dependent bile salt transporter (ASBT), providing a valuable resource for researchers in natural product chemistry, toxicology, and drug development.
Discovery and Significance
The discovery of 5α-cyprinol sulfate has followed two distinct paths, highlighting its dual nature as both a toxin and a semiochemical.
1.1. Toxic Component of Carp Bile: For centuries, the ingestion of raw carp bile has been associated with severe poisoning in humans, leading to acute renal failure and liver dysfunction.[1] Early research focused on identifying the toxic components of the bile. Through a series of toxicological and analytical studies, 5α-cyprinol sulfate was isolated and identified as the primary nephro- and hepatotoxic substance in the bile of cyprinid fish such as the common carp (Cyprinus carpio) and the grass carp.[1][2] Its concentration in carp gallbladder bile can be as high as 0.3 M.[1]
1.2. Kairomone in Aquatic Ecosystems: In a separate line of ecological research, scientists investigated the chemical cues that induce diel vertical migration (DVM) in the freshwater microcrustacean Daphnia. This predator-avoidance behavior is triggered by chemical signals, known as kairomones, released by planktivorous fish. Through a bioassay-guided fractionation approach, 5α-cyprinol sulfate was identified as the potent kairomone responsible for inducing DVM in Daphnia at remarkably low, picomolar concentrations (as low as 100 pM).[3][4] This discovery underscores the ecological significance of 5α-cyprinol sulfate in shaping aquatic food web dynamics.
Physicochemical and Analytical Data
The structural and physicochemical properties of 5α-cyprinol sulfate have been well-characterized.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₈O₈S | [1] |
| Structure | 5α-cholestane-3α, 7α, 12α, 26, 27-pentol 26-sulfate | [1] |
| Mass Spectrometry (ESI-MS) | m/z 531.29986 [M–H]⁻ | [3][4] |
| Critical Micellization Concentration (CMC) | 1.5 mM (by maximum bubble pressure); ~4 mM (by dye solubilization) | [5][6][7] |
| Biological Activity (DVM in Daphnia) | Active at 100 pM | [3] |
| Concentration in Carp Gallbladder | 0.3 M | [1] |
| Concentration in active Fish Incubation Water | 1.03 ± 0.08 nM | [3] |
NMR Spectroscopy: The complete ¹H and ¹³C-NMR assignments for 5α-cyprinol sulfate have been published, providing a definitive reference for its structural confirmation.[8] The spectra are crucial for distinguishing it from its isomers and related bile salts.[1][9]
Experimental Protocols
The following protocols are based on methodologies reported in the scientific literature for the isolation and purification of 5α-cyprinol sulfate from carp bile.[3]
3.1. Extraction from Carp Bile
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Sample Collection: Collect bile from the gallbladders of common carp (Cyprinus carpio).
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Solvent Extraction:
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To 0.5 mL of carp bile, add 10 mL of a hot 95:5 (v/v) mixture of ethanol and methanol.
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Vortex the mixture thoroughly.
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After cooling, centrifuge to separate the supernatant.
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Dilute the supernatant with ultrapure water to a final alcohol concentration of 10%.
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3.2. Solid-Phase Extraction (SPE) Cleanup
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Cartridge Activation: Use a C18 solid-phase cartridge. Precondition the cartridge with 10% methanol.
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Sample Loading: Pass the diluted bile extract through the preconditioned C18 cartridge.
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Washing: Wash the cartridge with 10% methanol to remove polar impurities.
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Elution: Elute the retained bile salts, including 5α-cyprinol sulfate, with methanol.
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Drying: Evaporate the eluate to dryness.
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Reconstitution: Dissolve the dried extract in 1.5 mL of methanol.
3.3. High-Performance Liquid Chromatography (HPLC) Purification
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Enzymatic Digestion (Optional but Recommended): To eliminate co-eluting taurine-conjugated bile acids, the extracted carp bile can be digested with choloylglycine hydrolase prior to chromatography.
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HPLC System:
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Column: Nucleosil 100–5 C₁₈ (250 mm x 4 mm)
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Mobile Phase A: Water with 0.015% (v/v) formic acid and 10 mM ammonium acetate.
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Mobile Phase B: Methanol with 0.015% (v/v) formic acid and 10 mM ammonium acetate.
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Flow Rate: 1 mL/min
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Column Temperature: 30°C
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Detection: Mass Spectrometry (MS)
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-
Gradient Elution:
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0 - 1.5 min: 35% B
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1.5 - 2.1 min: 35% to 40% B
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2.1 - 9 min: 40% to 45% B
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9 - 9.6 min: 45% to 55% B
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9.6 - 16.5 min: 55% to 65% B
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16.5 - 19.5 min: 65% to 100% B
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19.5 - 25.5 min: 100% B
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25.5 - 25.8 min: 100% to 35% B
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25.8 - 33 min: 35% B (re-equilibration)
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-
Fraction Collection: Split the eluate, directing a portion to the MS for detection and the remainder to a fraction collector. Collect the fraction corresponding to the elution of 5α-cyprinol sulfate.
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Desalting: Subject the collected fraction to solid-phase extraction to remove the HPLC mobile phase components.
Biological Signaling Pathways
5α-Cyprinol sulfate interacts with key proteins involved in bile acid homeostasis.
4.1. Inhibition of the Apical Sodium-Dependent Bile Salt Transporter (ASBT)
ASBT (also known as SLC10A2) is a transporter protein primarily located in the terminal ileum responsible for the reabsorption of bile acids from the intestine back into the bloodstream. 5α-Cyprinol sulfate has been shown to be a potent inhibitor of ASBT.[5][6] This inhibition reduces the enterohepatic circulation of bile acids.
4.2. Activation of the Farnesoid X Receptor (FXR)
FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. While some bile acids are potent activators of human and mouse FXR, 5α-cyprinol sulfate has been shown to activate FXR in zebrafish.[10] This species-specific activation highlights the evolutionary divergence of FXR signaling. In zebrafish, 5α-cyprinol sulfate is the major biliary bile salt, and its interaction with FXR is crucial for maintaining bile acid homeostasis.[10]
The activation of FXR by 5α-cyprinol sulfate in zebrafish leads to the regulation of several downstream target genes, including:
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fabp6 (fatty acid binding protein 6): Involved in intracellular bile acid transport.
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fgf19 (fibroblast growth factor 19): An endocrine signal that communicates with the liver to regulate bile acid synthesis.
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abcb11b (ATP binding cassette subfamily B member 11b): A bile salt export pump.
Furthermore, studies in zebrafish have shown that activation of FXR can influence liver regeneration through the PTEN-PI3K-AKT-mTOR signaling axis.[11]
Conclusion
5α-Cyprinol sulfate is a multifaceted natural product with significant toxicological, ecological, and physiological relevance. The detailed protocols and data presented in this guide provide a solid foundation for researchers interested in this molecule. Further investigation into its species-specific interactions with nuclear receptors like FXR may offer insights into the evolution of bile acid signaling and could potentially inform the development of novel therapeutic agents targeting these pathways. The potent biological activity of 5α-cyprinol sulfate at low concentrations also highlights the importance of continued exploration of natural products as sources of novel bioactive compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of cyprinol and cyprinol sulfate from grass carp bile and their toxic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5α-cyprinol sulfate, a bile salt from fish, induces diel vertical migration in Daphnia | eLife [elifesciences.org]
- 4. 5α-cyprinol sulfate, a bile salt from fish, induces diel vertical migration in Daphnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical and physiological properties of 5alpha-cyprinol sulfate, the toxic bile salt of cyprinid fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 5α-Cyprinol sulfate: Complete NMR assignment and revision of earlier published data, including the submission of a computer-readable assignment in NMReDATA format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fxr signaling and microbial metabolism of bile salts in the zebrafish intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Farnesoid X Receptor Activation Impairs Liver Progenitor Cell-Mediated Liver Regeneration via the PTEN-PI3K-AKT-mTOR Axis in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
